molecular formula C20H25N3O2 B2413737 N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide CAS No. 2034278-49-2

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide

Cat. No. B2413737
M. Wt: 339.439
InChI Key: ICKWAXFMUYZJTB-IYARVYRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide, also known as JNJ-39729209, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has been synthesized using a unique method and has been extensively studied for its potential applications in scientific research. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide involves the reaction of 4-(pyrimidin-2-yloxy)cyclohexanone with m-tolylmagnesium bromide followed by reaction with N-(tert-butoxycarbonyl)-3-aminopropanol. The tert-butoxycarbonyl group is then removed using trifluoroacetic acid to yield the final product.

Starting Materials
4-(pyrimidin-2-yloxy)cyclohexanone, m-tolylmagnesium bromide, N-(tert-butoxycarbonyl)-3-aminopropanol, trifluoroacetic acid

Reaction
4-(pyrimidin-2-yloxy)cyclohexanone is reacted with m-tolylmagnesium bromide in anhydrous ether to yield the corresponding Grignard reagent., The Grignard reagent is then reacted with N-(tert-butoxycarbonyl)-3-aminopropanol in anhydrous ether to yield the intermediate product., The tert-butoxycarbonyl group is removed from the intermediate product using trifluoroacetic acid to yield the final product, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide.

Scientific Research Applications

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of several enzymes involved in cellular signaling pathways, making it a promising tool for studying the role of these pathways in various diseases. Additionally, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide has been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for these conditions.

Mechanism Of Action

The mechanism of action of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide involves the inhibition of several enzymes involved in cellular signaling pathways. Specifically, this compound has been shown to inhibit the activity of the protein kinases PI3K and mTOR, which are involved in the regulation of cell growth and survival. By inhibiting these enzymes, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide can disrupt cellular signaling pathways and potentially inhibit the growth of cancer cells.

Biochemical And Physiological Effects

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines and reduce inflammation in animal models of inflammatory diseases. Additionally, N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide has been shown to have a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent.

Advantages And Limitations For Lab Experiments

One advantage of using N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide in lab experiments is its specificity for the PI3K and mTOR enzymes. This specificity allows for the selective inhibition of these enzymes without affecting other cellular processes. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide in lab experiments is its limited solubility in aqueous solutions, which may affect its ability to penetrate cell membranes.

Future Directions

There are several future directions for the development and study of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide. One direction is the further study of its potential therapeutic applications in cancer and inflammatory diseases. Additionally, the development of more soluble analogs of this compound may improve its efficacy in lab experiments and potential therapeutic applications. Finally, the identification of additional cellular targets of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide may expand its potential applications in scientific research.

properties

IUPAC Name

3-(3-methylphenyl)-N-(4-pyrimidin-2-yloxycyclohexyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-15-4-2-5-16(14-15)6-11-19(24)23-17-7-9-18(10-8-17)25-20-21-12-3-13-22-20/h2-5,12-14,17-18H,6-11H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKWAXFMUYZJTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)NC2CCC(CC2)OC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-3-(m-tolyl)propanamide

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